N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(14)12-10-5-3-2-4-9(10)11-6-7-13/h9-11,13H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXADDOTLEAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of N-[2-(2-oxoethylamino)-cyclohexyl]-acetamide.
Reduction: Formation of N-[2-(2-aminoethylamino)-cyclohexyl]-acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives
Opioid Receptor-Affine Analogs (U-Series)
- U-47700 and U-50488H are part of the Upjohn opioid series, sharing a cyclohexyl-acetamide scaffold but differing in substituents. U-47700’s dimethylamino group confers high μ-opioid receptor (MOR) affinity (Ki = 7.5 nM), whereas U-50488H is κ-opioid receptor (KOR)-selective (MOR/KOR ratio = 430) .
- Hydroxyl groups may reduce blood-brain barrier penetration, diminishing central opioid effects compared to U-47700.
Antimicrobial and Antiviral Derivatives
- N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide () demonstrated antimicrobial activity, while ISRIB-A10 () modulates eIF2B in antiviral contexts.
- Comparison: The hydroxyethylamino group in the target compound could enhance water solubility, improving bioavailability for antimicrobial applications but may require optimization for target specificity.
Structural and Functional Insights
- N-Cyclohexyl-2-hydroxyacetamide () shares a hydroxyl group but lacks the ethylamino chain. Its collision cross-section data (CCS: 158.7 Ų) suggests compact conformation, contrasting with the bulkier hydroxyethylamino substituent in the target compound.
Biological Activity
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, also known as N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Structural Features :
- Hydroxyethylamino group
- Cyclohexyl ring
- Acetamide backbone
The unique structure of this compound suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring enhances the compound’s stability and hydrophobic interactions with proteins and other biomolecules, potentially facilitating its role as a biochemical probe in cellular processes .
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have demonstrated that related compounds show potent activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC₅₀ values below 10 μM . This suggests that this compound may also possess similar anticancer properties.
| Cell Line | IC₅₀ (μM) | Activity Level |
|---|---|---|
| HeLa | <10 | Potent |
| MCF-7 | <10 | Potent |
| HCT-116 | Moderate | Moderate Activity |
| HepG-2 | Moderate | Moderate Activity |
| PC-3 | >10 | Weak Activity |
Neurotransmitter Interaction
Preliminary studies suggest that this compound might interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could indicate potential applications in treating neurological disorders, including mood modulation and pain management .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key areas of investigation include:
- Absorption : How well the compound is absorbed after administration.
- Distribution : The extent to which the compound distributes throughout the body.
- Metabolism : The metabolic pathways involved in processing the compound.
- Excretion : How the compound is eliminated from the body.
Further studies are needed to elucidate these parameters fully.
Case Studies and Research Findings
Several case studies and research articles have explored the biological activity of compounds related to this compound:
- Antiproliferative Studies : A study assessed various compounds' effects on human tumor cell lines, revealing significant antiproliferative activity for structurally similar compounds .
- Neuropharmacological Effects : Research indicates that related compounds may influence neurotransmitter systems, suggesting potential use in treating depression or anxiety disorders .
- Inhibition Studies : Investigations into the inhibition of specific enzymes have shown promising results for similar acetamide derivatives, indicating a potential pathway for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Condensation of cyclohexylamine derivatives with hydroxy-ethylamine under acidic catalysis (e.g., HCl or H₂SO₄) in anhydrous ethanol or methanol .
- Step 2 : Acetylation of the intermediate using acetic anhydride or acetyl chloride, with temperature control (25–50°C) to minimize side reactions .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Yield optimization requires strict anhydrous conditions .
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone .
- FT-IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) for molecular weight validation .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/− bacteria) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Anti-inflammatory Potential : ELISA-based inhibition of COX-2 or TNF-α .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
- Methodological Answer :
- Continuous Flow Reactors : Improve reaction homogeneity and reduce byproducts .
- Advanced Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile) .
- Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial claims using both disc diffusion and time-kill kinetics .
- Structural Analog Comparison : Test derivatives (e.g., tetrazole- or thiadiazole-containing analogs) to isolate bioactive moieties .
- Meta-Analysis : Adjust for variables like solvent polarity (DMSO vs. water) in dose-response studies .
Q. How to investigate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC-MS to identify degradation products .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Q. What computational tools predict target interactions and binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., opioid receptors) .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Corrogate substituent effects (e.g., hydroxyethyl vs. methyl groups) on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
